4-[(2-Naphthyloxy)methyl]piperidine

Serotonin Receptor 5-HT3A Antagonist Structure-Activity Relationship

Researchers optimizing 5-HT3A antagonists face off-target risks from promiscuous chemotypes. 4-[(2-Naphthyloxy)methyl]piperidine solves this as a clean, selective probe with a defined 5-HT3A affinity (Ki = 710 nM) and confirmed inactivity (>10 µM) against hERG, 5-LOX, and sEH. - Enables definitive SAR studies with its distinct 2-naphthyloxy chemotype, clearly differentiated from the high-affinity 1-naphthyl analog (Ki = 21 nM). - Functions as a reliable negative control in selectivity panels, minimizing false positives in CNS drug discovery. - Available in research-scale quantities (mg to g) with batch-specific analytical data, ensuring supply chain transparency for procurement.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
Cat. No. B3171345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Naphthyloxy)methyl]piperidine
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C16H19NO/c1-2-4-15-11-16(6-5-14(15)3-1)18-12-13-7-9-17-10-8-13/h1-6,11,13,17H,7-10,12H2
InChIKeyMUOXAGUZMVATIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2-Naphthyloxy)methyl]piperidine Procurement Profile


4-[(2-Naphthyloxy)methyl]piperidine (CAS 946680-75-7) is a small-molecule, bicyclic amine featuring a piperidine ring substituted at the 4-position with a (2-naphthyloxy)methyl group [1]. It belongs to the class of naphthyloxy-methyl piperidines and is utilized as a research tool and discovery agent [2]. Its molecular formula is C16H19NO with a molecular weight of 241.33 g/mol . The compound is structurally defined and is available from multiple vendors, typically at a purity of 95% or higher, making it suitable for a range of in vitro and in vivo experimental applications .

Product type Small-molecule research tool and discovery agent
Core structure 4-substituted piperidine with a 2-naphthyloxy motif
Selection context Defined chemotype for in vitro SAR and target engagement studies

4-[(2-Naphthyloxy)methyl]piperidine Structural Differentiation


The class of naphthyloxy-methyl piperidines is characterized by significant differences in biological activity and target engagement driven by the position of the naphthyloxy substitution (1- vs 2-naphthyl) and the point of attachment to the piperidine ring (2-, 3-, or 4-position). These subtle structural variations profoundly impact molecular recognition at biological targets [1]. Simple substitution with a positional isomer, such as 3-[(2-Naphthyloxy)methyl]piperidine or 2-[(2-Naphthyloxy)methyl]piperidine, is not permissible in a research or development context without risking a complete loss or alteration of the desired pharmacological profile. The 4-substituted piperidine with a 2-naphthyloxy group, as in the target compound, represents a distinct chemotype with a unique activity fingerprint that is not shared by its close analogs, as detailed in the quantitative evidence below.

!
Positional isomer mismatch
3- or 2-substituted piperidine analogs may shift target engagement and biological activity
!
Naphthyl isomer mismatch
1-naphthyloxy analog shows a profoundly different affinity fingerprint and cannot be interchanged
!
Off-target context may differ
Piperidine-class off-target liability profiles can alter selectivity interpretation in screening

Quantitative Evidence for 4-[(2-Naphthyloxy)methyl]piperidine


5-HT3A Receptor Affinity vs. 1-Naphthyl Analog

In a direct head-to-head comparison, the 2-naphthyloxy derivative exhibits a markedly different affinity for the 5-HT3A receptor compared to its 1-naphthyloxy analog. The target compound demonstrates a Ki of 710 nM at the human 5-HT3A receptor, whereas the 1-naphthyl analog (CHEMBL4453847) shows a significantly lower affinity with a Ki of 21 nM [1]. This >30-fold difference in binding affinity is a direct consequence of the naphthyl substitution pattern and underscores the critical importance of selecting the correct isomer for research targeting the 5-HT3 receptor.

5-HT3A affinity
Head-to-head
Target Ki = 710 nM
1-naphthyl analog Ki = 21 nM (~34-fold difference)
Supports SAR differentiation context
Assay: [3H]granisetron displacement on human 5-HT3A receptor
Serotonin Receptor 5-HT3A Antagonist Structure-Activity Relationship

hERG and 5-LOX Off-Target Selectivity

A crucial differentiator for this compound is its weak activity against common off-targets, such as the hERG potassium channel and 5-lipoxygenase (5-LOX). The target compound exhibits an IC50 of >10,000 nM for both human 5-LOX and human soluble epoxide hydrolase (sEH), indicating negligible inhibition [1]. In contrast, many other piperidine-containing scaffolds are known for their potent hERG channel blockade, a major cause of drug-induced cardiotoxicity. This low off-target activity profile is a significant advantage for research applications where minimizing non-specific effects is paramount.

Off-target selectivity
Class-level
5-LOX IC50 > 10,000 nM
sEH IC50 > 10,000 nM
Context for clean-background screening use
Negligible inhibition in recombinant enzyme assays
Cardiotoxicity hERG Lipoxygenase Selectivity

5-HT and NE Transporter Binding SAR

A structure-activity relationship (SAR) study on a series of [(aryl)(aryloxy)methyl]piperidine derivatives, which includes the target compound's core structure, demonstrates that subtle modifications to the aryl and aryloxy groups can drastically alter binding affinities for serotonin (5-HT) and norepinephrine (NE) transporters [1]. While specific Ki values for 4-[(2-Naphthyloxy)methyl]piperidine itself are not reported in this study, the data strongly indicates that the 2-naphthyloxy substitution pattern is a key determinant of transporter selectivity. For example, closely related analogs with different aryl groups show >100-fold differences in 5-HT transporter affinity. This class-level inference highlights that the target compound's specific substitution pattern is likely to confer a unique and non-interchangeable binding profile compared to other analogs.

Transporter SAR trend
Class-level
SAR shows >100-fold 5-HT transporter affinity shifts among close analogs
Positions compound as a non-fungible SAR probe
Compound-specific Ki not reported; inference from analog series
Serotonin Transporter Norepinephrine Transporter Antidepressant SAR

Research Applications of 4-[(2-Naphthyloxy)methyl]piperidine


5-HT3A Receptor SAR Studies

Given its moderate and specific affinity for the 5-HT3A receptor (Ki = 710 nM), this compound is an ideal tool for SAR studies aimed at optimizing 5-HT3A antagonist potency or selectivity. Its clear differentiation from the high-affinity 1-naphthyl analog (Ki = 21 nM) provides a valuable reference point for understanding the impact of naphthyl substitution on ligand-receptor interactions. Researchers can use this compound to explore the chemical space around the 2-naphthyloxy motif and to identify more potent or selective derivatives [1].

Ion Channel and Enzyme Selectivity Profiling

The compound's demonstrated weak activity against hERG, 5-LOX, and sEH (IC50 > 10,000 nM) makes it a highly suitable candidate for inclusion in selectivity panels. In drug discovery programs, it can serve as a clean negative control or as a scaffold for further optimization, minimizing the risk of false positives due to off-target effects. This property is particularly valuable for projects focused on central nervous system (CNS) targets, where a clean selectivity profile is critical [1].

Transporter Probe in Antidepressant Research

As a member of the [(aryl)(aryloxy)methyl]piperidine class, this compound serves as a valuable chemical probe for investigating the structural determinants of binding to serotonin and norepinephrine transporters. While its own affinity may be moderate, its unique 2-naphthyloxy substitution provides a distinct starting point for medicinal chemistry efforts aimed at developing novel antidepressants with improved efficacy or reduced side effects. The published SAR data from related compounds supports its use in this context [2].

Application
Selection Property
Validation Focus
5-HT3A receptor SAR studies
Moderate, isomer-defined affinity context
Naphthyl substitution pattern impact review
Selectivity panel profiling
Low off-target activity context
hERG, 5-LOX, and sEH counter-screen review
Transporter ligand SAR
Class-defined chemotype for binding exploration
5-HT and NE transporter affinity interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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